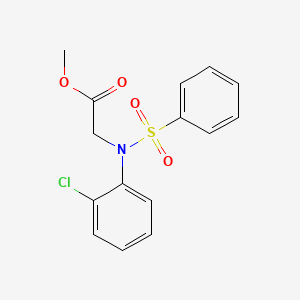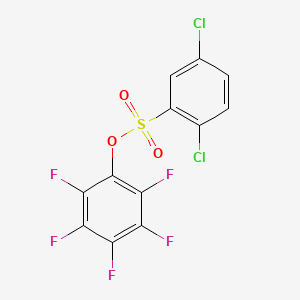
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 .
Molecular Structure Analysis
The molecular structure of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” consists of a pentafluorophenyl group attached to a 2,5-dichlorobenzenesulfonate group .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” are not available, related compounds like “2,3,4,5,6-Pentafluorobenzeneboronic acid” are known to participate in palladium-catalyzed Suzuki reactions .Physical And Chemical Properties Analysis
The melting point of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is reported to be between 122-124°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate, focusing on six unique applications:
Proteomics Research
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is widely used in proteomics research. It acts as a reagent for the modification of proteins, aiding in the identification and characterization of protein structures and functions. This compound helps in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cellular processes and disease mechanisms .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of sulfonate esters. These esters are intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the reactivity and stability of the sulfonate group, making it a useful building block in complex organic reactions .
Material Science
In material science, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used to create advanced materials with unique properties. Its incorporation into polymers and other materials can improve thermal stability, chemical resistance, and mechanical strength. These materials have applications in coatings, adhesives, and high-performance composites .
Chemical Biology
The compound is employed in chemical biology for the development of chemical probes and bioorthogonal reactions. These probes are used to study biological systems in a non-invasive manner, allowing researchers to track and manipulate biomolecules within living cells. This application is essential for drug discovery and the development of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used as a derivatizing agent. It enhances the detection and quantification of various analytes in complex mixtures by improving their chromatographic and spectroscopic properties. This is particularly useful in the analysis of environmental samples, food products, and biological fluids .
Pharmaceutical Development
The compound plays a role in pharmaceutical development, especially in the design and synthesis of new drug candidates. Its unique chemical properties allow for the creation of molecules with improved pharmacokinetic and pharmacodynamic profiles. This can lead to the development of more effective and safer medications .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQNFUVHGRCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

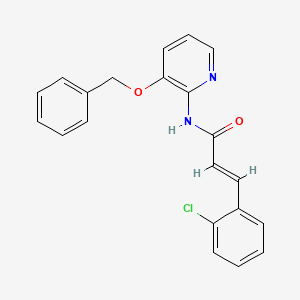
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)


![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)
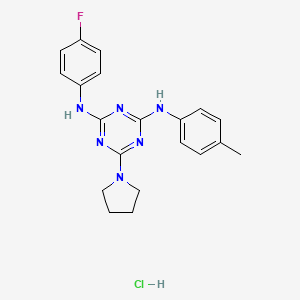
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)
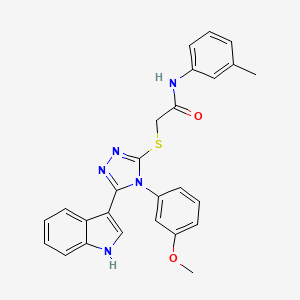
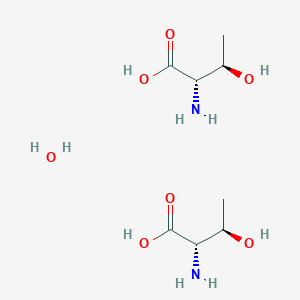
![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
